Ethyl 4-chloro-5-methoxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-5-methoxypicolinate is an organic compound belonging to the class of picolinates It is characterized by a chloro and methoxy substituent on the pyridine ring, making it a derivative of picolinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-5-methoxypicolinate typically involves the esterification of 4-chloro-5-methoxypicolinic acid. One common method includes the reaction of 4-chloro-5-methoxypicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the ethyl ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-5-methoxypicolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted picolinates.
Oxidation: Formation of 4-chloro-5-methoxypicolinic acid.
Reduction: Formation of 4-chloro-5-methoxypicolinyl alcohol.
Scientific Research Applications
Ethyl 4-chloro-5-methoxypicolinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Agricultural Chemistry: Explored for its potential use in the synthesis of agrochemicals.
Material Science: Studied for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5-methoxypicolinate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, thereby affecting biological pathways.
Comparison with Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Another compound with similar structural features and applications.
Uniqueness: Ethyl 4-chloro-5-methoxypicolinate is unique due to the presence of both chloro and methoxy groups on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern distinguishes it from other picolinate derivatives and enhances its versatility in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 4-chloro-5-methoxypyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-6(10)8(13-2)5-11-7/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMIXSOCSGCHBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.